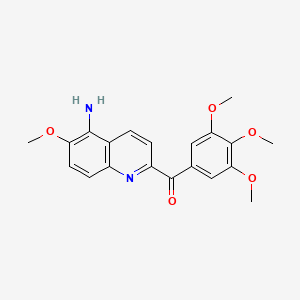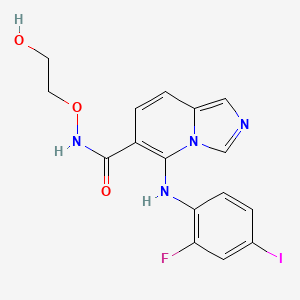
Gdc-0623
Vue d'ensemble
Description
GDC-0623, also known as RG 7421, is a member of the class of imidazopyridines . It is a potent ATP non-competitive inhibitor of MEK1 (Ki = 0.13nM) and has efficacy against both mutant BRAF and mutant KRAS .
Molecular Structure Analysis
GDC-0623 is an organic compound that belongs to the class of imidazopyridines . Its molecular formula is C16H14FIN4O3 . It forms a strong hydrogen bond with Ser212 in MEK, which is critical for blocking MEK feedback phosphorylation by wild-type RAF .Physical And Chemical Properties Analysis
GDC-0623 has a molecular weight of 456.21 . Its exact mass is 456.01 . The compound is light yellow to gray in color .Applications De Recherche Scientifique
Anti-Cancer Agent
GDC-0623 has shown strong anti-tumor activity and is considered a promising class of anti-cancer agents . It has been particularly effective in inhibiting KRAS/RAF driven tumors like melanoma and colorectal cancer .
MEK1 Inhibitor
GDC-0623 is a potent ATP-noncompetitive allosteric MEK1 inhibitor . The compound forms a strong hydrogen bond with Ser212 of MEK1, blocking MEK feedback phosphorylation of wild-type RAF .
Treatment for Various Tumors
In vitro, GDC-0623 showed a strong anti-tumor activity in a wide range of blood and solid tumors . It was particularly effective in leukemia CML and AML cell lines, and in solid tumors, it showed strong activity in almost all melanoma cell lines .
Biomarker Determination
Research involving GDC-0623 has aimed to define candidate tumors for treatment and gain insight into biomarkers and predictive models of response . Certain gene mutations and amplifications were found to be strong predictors of response .
Apoptosis Induction
GDC-0623 has been shown to dephosphorylate BIM to enhance its accumulation and promote apoptosis . This suggests a promising therapeutic strategy against KRAS mutant CRCs .
Mécanisme D'action
Target of Action
GDC-0623, also known as DB11982 , is a potent ATP-noncompetitive allosteric inhibitor that primarily targets MEK1 and MEK2 . These are dual specificity mitogen-activated protein kinase kinases that play critical roles in the regulation of diverse cellular activities, including cell proliferation, survival, differentiation, and motility .
Mode of Action
GDC-0623 forms a strong hydrogen bond with Ser212 of MEK1 , blocking MEK feedback phosphorylation of wild-type RAF . This interaction inhibits the RAS/RAF/MEK/ERK signaling pathway, which is often deregulated in diverse human tumors .
Biochemical Pathways
The primary biochemical pathway affected by GDC-0623 is the RAS/RAF/MEK/ERK signaling pathway . By inhibiting this pathway, GDC-0623 prevents MEK phosphorylation in cells, resulting in more effective inhibition of pERK . It also blocks RAF activation through its effect on MEK .
Pharmacokinetics
In terms of pharmacokinetics, GDC-0623 is rapidly absorbed and distributed, with a terminal half-life of 4-6 hours . The effect of food or acidic beverage on GDC-0623 pharmacokinetics is inconclusive given the inter-patient and intra-patient variability .
Result of Action
The molecular and cellular effects of GDC-0623’s action include the inhibition of cell proliferation and the induction of apoptosis . In preclinical studies, GDC-0623 showed strong anti-tumor activity in a wide range of blood
Safety and Hazards
Orientations Futures
GDC-0623 has shown strong anti-tumor activity in preclinical studies and is currently in phase I clinical trials . It has been suggested that the combination of MEK inhibitors like GDC-0623 with agonist antibodies targeting the immunostimulatory CD40 receptor results in potent synergistic antitumor efficacy . This combination is a promising therapeutic concept, especially for the treatment of mutant Kras-driven tumors such as pancreatic ductal adenocarcinoma .
Propriétés
IUPAC Name |
5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWVETIZUQEJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FIN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1168091-68-6 | |
| Record name | GDC-0623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0623 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11982 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

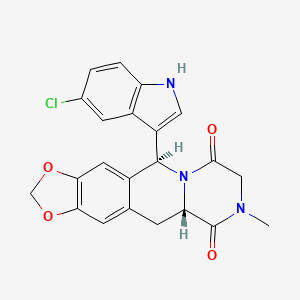




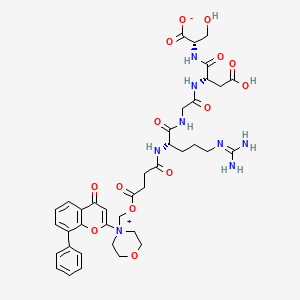
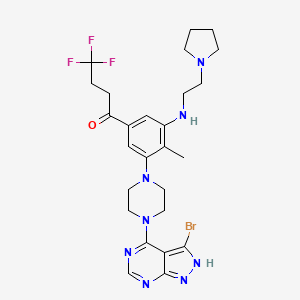
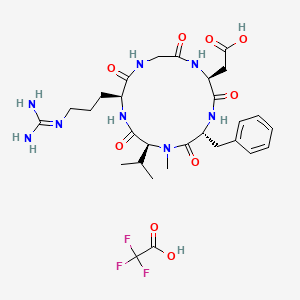



![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)
